(4-Benzyloxyphenyl)tributylstannane is a man-made compound likely synthesized for research purposes. Information on its natural origin is not available []. Aryltributylstannanes, in general, have gained significance in organic synthesis due to their ability to participate in various reactions involving carbon-carbon bond formation.
The key feature of (4-Benzyloxyphenyl)tributylstannane's structure is the Sn-C bond between the tetravalent tin atom (Sn) and the aromatic group. The aromatic group has a benzyloxy substituent (CH2OC6H5) attached at the para position (fourth position) relative to the attachment point with the tin atom. Three butyl groups are bonded to the tin atom, giving the molecule a tetrahedral geometry.
(4-Benzyloxyphenyl)tributylstannane likely participates in reactions typical of aryltributylstannanes. Here are two important reaction types:
(C6H5CH2O)(C6H4)SnBu3 + R-X → (C6H5CH2O)(C6H4)-R + Bu3SnX (Eqn. 1)
(4-Benzyloxyphenyl)tributylstannane serves as a valuable reagent in Stille coupling reactions, a type of cross-coupling reaction used to form carbon-carbon bonds between two sp2-hybridized carbon atoms. The benzyloxy group (OCH2Ph) attached to the phenyl ring provides good solubility and stability to the molecule, making it an attractive choice for these reactions. A study published in the Journal of the American Chemical Society demonstrates the use of (4-Benzyloxyphenyl)tributylstannane in the synthesis of epoxy-substituted aryl alkenes through Stille coupling with allylic carbonates [].
This compound also plays a role in the synthesis of polycyclic meroterpenoids, a class of complex natural products with diverse biological activities. The research article "Synthesis of Polycyclic Meroterpenoids Based on Stille Couplings and Titanocene Catalysis" details the utilization of (4-Benzyloxyphenyl)tributylstannane in combination with Stille couplings and titanocene catalysis for the construction of these intricate molecules [].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard